1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea
Description
1,1-Diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea is a thiourea derivative featuring a Schiff base (imine) linkage at the N3 position, connecting the thiourea core to a 6-methylpyridin-2-yl substituent. This compound’s synthesis likely involves condensation of a primary amine with a carbonyl precursor, analogous to methods described for structurally related thioureas .
Properties
Molecular Formula |
C12H18N4S |
|---|---|
Molecular Weight |
250.37 g/mol |
IUPAC Name |
1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C12H18N4S/c1-4-16(5-2)12(17)15-13-9-11-8-6-7-10(3)14-11/h6-9H,4-5H2,1-3H3,(H,15,17)/b13-9+ |
InChI Key |
AXTATRPIRYPVLG-UKTHLTGXSA-N |
Isomeric SMILES |
CCN(CC)C(=S)N/N=C/C1=CC=CC(=N1)C |
Canonical SMILES |
CCN(CC)C(=S)NN=CC1=CC=CC(=N1)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea typically involves the condensation of N,N-diethylthiourea with 6-methyl-2-pyridinecarboxaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Phase transfer catalysis and other advanced techniques may be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles, leading to the formation of diverse derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: Research suggests that the compound has anti-inflammatory and antioxidant activities, making it a candidate for drug development in treating inflammatory disorders and oxidative stress-related diseases.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions through its thiourea moiety, forming stable complexes. These complexes can modulate various biochemical pathways, leading to their observed biological activities .
In antimicrobial applications, the compound disrupts the cell membrane integrity of microorganisms, leading to cell death. In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Thiourea Derivatives with Aromatic Substituents
Example: The thiourea derivative synthesized by reacting ethyl 2-amino-6-methyltetrahydrothienopyridine-3-carboxylate with phenylisothiocyanate (Compound 5 in ) shares a thiourea core but differs in substituents.
- Reactivity: Cyclization of Compound 5 under basic conditions yields pyridothienopyrimidines, whereas the target compound’s pyridinyl group may favor alternative cyclization pathways or stabilize the Schiff base linkage .
Table 1 : Structural and Synthetic Comparison of Thiourea Derivatives
Schiff Base-Containing Heterocycles
Example : Chalcone-derived heterocycles with pyridinyl groups () and pyrrolidine carboxylates () share structural motifs with the target compound.
- Comparison with Chalcone Derivatives () :
- Core Structure : Chalcones feature α,β-unsaturated ketones, whereas the target compound’s thiourea-Schiff base hybrid offers distinct hydrogen-bonding capabilities.
- Biological Activity : Chalcone derivatives in exhibit plant growth regulator (PGR), antibacterial, and antifungal activities. The target compound’s pyridinyl-thiourea scaffold may similarly influence bioactivity but with altered specificity due to sulfur participation in redox reactions .
- Comparison with Pyrrolidine Carboxylate Schiff Bases (): Structural Complexity: The pyrrolidine carboxylate in incorporates a morpholinoethoxy group and difluoro substituents, enhancing solubility and steric effects. Stability: LCMS data (m/z 412 [M+H]+) suggests stability under analytical conditions, whereas the target compound’s thiourea core may confer greater hydrolytic stability compared to ester-containing analogs .
Table 2 : Functional and Biological Comparison of Schiff Base Derivatives
Substituent-Driven Property Modifications
- Electronic Effects : The 6-methylpyridin-2-yl group in the target compound may enhance electron-deficient character compared to phenyl or halogenated analogs, influencing reactivity in metal coordination or nucleophilic attacks.
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